4-(2-Nitrophenyl)piperazin-2-one
Description
Significance of Piperazinone Scaffolds in Organic Synthesis and Drug Discovery
The piperazinone scaffold, a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, is a prominent structure in the realm of organic synthesis and drug discovery. Its prevalence in a multitude of biologically active compounds underscores its significance as a versatile building block.
The concept of "privileged structures" was introduced to describe molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govrsc.org These frameworks serve as versatile templates in drug discovery, providing a robust starting point for the development of novel therapeutic agents. nih.govrsc.org The term was first coined by Bruce Evans in 1988. nih.gov
Privileged structures often exhibit favorable pharmacokinetic properties and are amenable to chemical modifications, allowing for the fine-tuning of their biological activity. rsc.org Examples of well-known privileged structures include benzodiazepines, indoles, and piperazines. nih.govresearchgate.net The piperazine (B1678402) ring, in particular, is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of drugs with diverse therapeutic applications. ambeed.comdoaj.orgnanobioletters.com
Piperazin-2-one (B30754) derivatives, a subset of the broader piperazinone class, are crucial building blocks in the synthesis of complex molecules. They can be viewed as constrained dipeptide mimetics, capable of mimicking the turn structures of proteins, which are vital for molecular recognition processes. researchgate.net This mimicry makes them attractive scaffolds for the design of modulators of protein-protein interactions. researchgate.net The chemical reactivity of the piperazine nucleus, combined with its favorable physicochemical properties like solubility and basicity, makes it a valuable tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. ambeed.comdoaj.org
Importance of the Nitrophenyl Moiety in Chemical Compounds
The nitrophenyl group, a phenyl ring substituted with a nitro group (-NO2), is a significant functional group in the design of chemical compounds, particularly in the pharmaceutical sciences. The strong electron-withdrawing nature of the nitro group can profoundly influence a molecule's electronic properties, reactivity, and biological activity. sinfoochem.com
Nitro-containing compounds have a long history in therapeutics, although they are sometimes associated with toxicity. sigmaaldrich.comvibrantpharma.com However, the nitro group's ability to undergo bioreductive activation is a key mechanism of action for many antibacterial and antiparasitic agents. nih.gov In drug design, the inclusion of a nitrophenyl moiety can enhance a compound's ability to target specific pathogens or act as a prodrug that is activated under particular physiological conditions, such as hypoxia. sinfoochem.comsigmaaldrich.com Research has shown that N-(4-nitrophenyl)piperazine, a related compound, has been utilized in the development of potassium channel modulators. nih.govnih.gov
Contextualization of 4-(2-Nitrophenyl)piperazin-2-one within Current Research Endeavors
While specific research on this compound is not extensively documented in publicly available literature, its chemical structure, combining the piperazin-2-one core with a 2-nitrophenyl substituent, places it at the intersection of several important areas of chemical research. The synthesis and biological evaluation of various nitrophenylpiperazine derivatives have been a subject of interest. For instance, novel 4-nitrophenylpiperazine derivatives have been designed and synthesized as potential tyrosinase inhibitors. researchgate.net Furthermore, derivatives of 1-(4-nitrophenyl)piperazine (B103982) have been investigated for their antimicrobial activities. nih.gov
The study of related compounds provides a framework for understanding the potential properties and applications of this compound. The synthesis of N-(2-nitrophenyl)piperazine derivatives has been explored for their potential as atypical neuroleptics, targeting dopamine (B1211576) and serotonin (B10506) receptors. doaj.org The investigation of such analogs suggests that this compound could serve as a valuable scaffold for the development of novel bioactive compounds.
Below are tables detailing information on related nitrophenyl piperazine and piperidinone compounds, which can offer insights into the potential characteristics of this compound.
Table 1: Properties of 1-(4-Nitrophenyl)piperazine
| Property | Value | Reference |
| CAS Number | 6269-89-2 | sigmaaldrich.comnist.gov |
| Molecular Formula | C10H13N3O2 | sigmaaldrich.comnist.gov |
| Molecular Weight | 207.23 g/mol | sigmaaldrich.com |
| Melting Point | 131-133 °C | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
Table 2: Properties of 1-(4-Nitrophenyl)piperidin-2-one
| Property | Value | Reference |
| CAS Number | 38560-30-4 | nih.gov |
| Molecular Formula | C11H12N2O3 | nih.gov |
| Molecular Weight | 220.22 g/mol | nih.gov |
| IUPAC Name | 1-(4-nitrophenyl)piperidin-2-one | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-nitrophenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-10-7-12(6-5-11-10)8-3-1-2-4-9(8)13(15)16/h1-4H,5-7H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJMUJCPINRKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428962 | |
| Record name | 4-(2-nitrophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955396-16-4 | |
| Record name | 4-(2-nitrophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 2 Nitrophenyl Piperazin 2 One and Its Analogs
Classical and Contemporary Approaches to Piperazin-2-one (B30754) Ring Formation
The construction of the piperazin-2-one core is achieved through various synthetic strategies, which can be broadly categorized into direct cyclization methods and multi-component reactions. These approaches offer different advantages concerning efficiency, substrate scope, and the ability to introduce molecular diversity.
Cyclization Strategies for Piperazin-2-one Cores
Cyclization reactions are fundamental to the formation of heterocyclic systems, including the piperazin-2-one ring. These methods involve the formation of one or more C-N bonds in an intramolecular fashion to close the ring. Strategies range from reductive processes to complex cascade sequences.
Reductive cyclization offers an efficient pathway to substituted piperazin-2-ones by forming the heterocyclic ring and creating key stereocenters simultaneously. A notable example is a one-pot, tandem reductive amination-transamidation-cyclization reaction that produces a variety of substituted piperazin-2-ones in good yields. nih.gov This protocol has been explored with various amino acid methyl esters to establish its scope. nih.gov The process involves the initial reductive amination between an α-amino ester and a carbonyl compound, followed by an N,N'-acyl transfer and subsequent cyclization to yield the piperazinone product.
Another related approach, while targeting the broader piperazine (B1678402) class, highlights the principles of reductive cyclization. The reductive cyclization of dioximes, for instance, proceeds through the catalytic hydrogenolysis of N-O bonds to give a diimine intermediate, which then cyclizes and is further hydrogenated to the final piperazine product. nih.gov This demonstrates the power of reduction to facilitate ring formation.
Table 1: Overview of Reductive Cyclization Protocols
| Method | Description | Key Features | Starting Materials |
|---|---|---|---|
| Tandem Reductive Amination-Cyclization | A one-pot sequence involving reductive amination, transamidation, and cyclization. nih.gov | Good yields, applicable to various amino acids. nih.gov | Amino acid methyl esters, carbonyl compounds. nih.gov |
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. This approach enhances atom economy and simplifies synthetic procedures.
A transition-metal-free azide-alkyne cycloaddition/hydroamination cascade has been developed for the construction of triazole-fused piperazin-2-ones. nih.gov This method demonstrates time-dependent, divergent synthesis, yielding different scaffolds based on the reaction time. nih.gov The process is noted for its broad substrate scope, good functional group compatibility, and high atom economy. nih.gov
Another powerful cascade strategy involves a one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization (DROC). researchgate.netacs.org This sequence starts from commercially available aldehydes, (phenylsulfonyl)acetonitrile, and 1,2-ethylenediamines to provide 3-aryl/alkyl piperazin-2-ones in good yields and high enantioselectivity. acs.org Two of the three steps are stereoselectively catalyzed by a quinine-derived urea, making it a potent method for accessing chiral piperazin-2-ones. acs.org
Table 2: Comparison of Cascade Reaction Approaches for Piperazin-2-one Synthesis
| Cascade Method | Description | Catalyst/Conditions | Key Advantages |
|---|---|---|---|
| Azide-Alkyne Cycloaddition/Hydroamination | A sequence of cycloaddition followed by hydroamination to form triazole-fused systems. nih.gov | Transition-metal-free, time-dependent protocol. nih.gov | High atom economy, avoidance of metal catalysts, good functional group tolerance. nih.gov |
The direct intramolecular cyclization of a linear precursor is a common and versatile strategy for synthesizing the piperazin-2-one ring. These reactions typically involve the formation of a key amide bond to complete the heterocycle.
One such method is the intramolecular SN2 ring closure. For example, a synthetic route to 2,3-substituted piperazines utilizes a terminal intramolecular SN2 reaction to furnish the piperazine core. nih.gov However, this approach can be sensitive to steric hindrance, as attempts to create a 3-phenyl substituted piperazine precursor via this route sometimes lead to the formation of an alternative seven-membered lactam ring. nih.gov
Palladium-catalyzed intramolecular hydroamination represents a more sophisticated approach. A highly diastereoselective intramolecular hydroamination of an aminoalkene, derived from a homochiral cyclic sulfamidate, has been reported as the key step in a modular synthesis of 2,6-disubstituted piperazines. nih.gov This method highlights the use of transition metal catalysis to control the stereochemistry of the final product. nih.gov
The Dieckmann cyclization, a base-catalyzed intramolecular condensation of a diester, has been employed to form piperazine-2,5-diones, which are closely related to piperazin-2-ones. nih.gov This demonstrates the utility of classical named reactions in constructing the core piperazine ring system. nih.gov
Table 3: Summary of Intramolecular Ring-Closing Reactions
| Reaction Type | Description | Catalyst/Reagents | Notes |
|---|---|---|---|
| Intramolecular SN2 Cyclization | A nucleophilic amine displaces a leaving group on the same molecule to form the ring. nih.gov | Base | Can be sterically hindered, potentially leading to side products. nih.gov |
| Intramolecular Hydroamination | Palladium-catalyzed addition of an N-H bond across a C-C double bond. nih.gov | Palladium catalyst (e.g., [pd₂(pmdba)₃]) and ligand. nih.gov | Highly diastereoselective; produces chiral piperazines. nih.gov |
Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are exceptionally powerful tools in diversity-oriented synthesis. nih.gov They allow for the rapid assembly of complex molecules from simple precursors, making them ideal for creating libraries of compounds for drug discovery. nih.gov The isocyanide-based Ugi reaction is a cornerstone of MCR chemistry and has been extensively applied to the synthesis of piperazine-based scaffolds. nih.govmdpi.com
The Ugi four-component reaction (U4CR) traditionally involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. mdpi.com By strategically choosing bifunctional starting materials, this reaction can be adapted to generate heterocyclic systems, including piperazin-2-ones.
One common strategy is the "Ugi/Deboc/Cyclize" (UDC) approach, where a Boc-protected amino acid is used as one of the components. organic-chemistry.org After the Ugi reaction, the Boc-protecting group is removed, allowing for a spontaneous intramolecular cyclization to form a diketopiperazine or a related structure. organic-chemistry.org
A "disrupted" Ugi reaction has been employed on a solid phase to synthesize piperazinones. ebrary.net In this method, an amino acid linked to a resin reacts with an aziridine (B145994) aldehyde dimer and an isocyanide. Subsequent cleavage from the resin yields the desired piperazinone products. ebrary.net This solid-phase approach facilitates purification and allows for the use of excess reagents to drive the reaction to completion. ebrary.net
Furthermore, the "split-Ugi" reaction is a modified protocol suitable for bis-secondary diamines like piperazine itself. nih.gov This reaction allows for the regioselective desymmetrization of the piperazine core in a single step, acylating one nitrogen atom and alkylating the other, without the need for protecting groups. nih.gov This has proven valuable in generating libraries of 1,4-disubstituted piperazine-based compounds for screening as receptor ligands. nih.gov
The versatility of the Ugi reaction is also shown in sequences where the Ugi product undergoes a subsequent intramolecular reaction. For instance, using an azidocarboxylic acid and propargylamine (B41283) as inputs for a U4CR can be followed by an intramolecular Huisgen [3+2] cycloaddition to yield complex triazolo[1,5-a]pyrazinone systems. organic-chemistry.org
Table 4: Ugi Reaction Strategies for Piperazin-2-one Synthesis
| Ugi Strategy | Description | Key Features | Typical Components |
|---|---|---|---|
| Ugi/Deboc/Cyclize (UDC) | A standard Ugi reaction followed by deprotection and spontaneous cyclization. organic-chemistry.org | Efficient one-pot synthesis of diketopiperazines. organic-chemistry.org | Boc-protected amino acid, aldehyde, isocyanide, amine. organic-chemistry.org |
| Disrupted Ugi on Solid Phase | A solid-phase synthesis where a resin-bound amino acid is a component. ebrary.net | Facilitates purification; allows for library synthesis. ebrary.net | Resin-bound amino acid, aziridine aldehyde, isocyanide. ebrary.net |
| Split-Ugi Reaction | A modified Ugi protocol for bis-secondary diamines. nih.gov | Regioselective desymmetrization of piperazine in one step. nih.gov | Piperazine, aldehyde, carboxylic acid, isocyanide. nih.gov |
Isocyanide-Based Multicomponent Reactions
Isocyanide-based multicomponent reactions (IMCRs) offer an efficient and convergent approach to complex molecules like piperazinones from simple starting materials in a single step. nih.govacs.org The Ugi and Passerini reactions are prominent examples of IMCRs that can be adapted for the synthesis of piperazine-related scaffolds. acs.orgwikipedia.org
The Ugi four-component reaction (U-4CR) brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.gov By carefully selecting the components, this reaction can be engineered to produce piperazinone precursors. For instance, a one-pot, four-component Ugi condensation using an N-alkylethylenediamine, chloroacetaldehyde, a carboxylic acid, and an isocyanide can yield piperazine-2-carboxamides. thieme-connect.com A variation of this, the "split-Ugi" methodology, is suitable for bis-secondary diamines like piperazine, allowing for the synthesis of a diverse library of piperazine-based compounds. nih.gov Another strategy involves a Ugi reaction followed by a cyclization step. For example, the Ugi products from the reaction of arylglyoxals, amines, benzoylformic acids, and isocyanides can be cyclized to form 1,6-dihydrooxopyrazine-2-carboxylic acid derivatives. thieme-connect.com
A "disrupted" Ugi reaction employing aziridine aldehyde dimers on a solid phase has also been reported for the synthesis of piperazinones. ebrary.netacs.org This method involves the reaction of an aziridine aldehyde dimer, an isonitrile, and a backbone-anchored amino acid to yield N-acyl aziridine intermediates, which are then converted to piperazinones. acs.org
The Passerini three-component reaction (P-3CR) , which combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide, can also be a valuable tool. wikipedia.orgambeed.comnumberanalytics.comnih.gov While direct synthesis of piperazinones via the Passerini reaction is less common, it can be used to generate key intermediates that can be further elaborated to the desired heterocyclic core. nih.gov The reaction is typically performed in aprotic solvents and is believed to proceed through a concerted, non-ionic pathway. wikipedia.orgorganic-chemistry.org
These multicomponent strategies provide a powerful platform for generating a wide variety of substituted piperazinones, which can then undergo N-arylation to produce the final target compound, 4-(2-nitrophenyl)piperazin-2-one.
Asymmetric Synthesis of Chiral Piperazin-2-ones
The development of asymmetric methods to synthesize chiral piperazin-2-ones is of significant interest due to the importance of single-enantiomer drugs. rsc.org Several strategies have been successfully employed, including catalytic asymmetric hydrogenation, the use of chiral auxiliaries, and stereoselective cyclization reactions.
A notable method for the enantioselective synthesis of chiral piperazin-2-ones is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. rsc.orgdicp.ac.cn This approach provides access to chiral disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities. rsc.org The reaction typically employs a palladium catalyst, such as Pd(OCOCF3)2, with a chiral phosphine (B1218219) ligand like (R)-TolBINAP. dicp.ac.cn The process is believed to involve a dynamic kinetic resolution. dicp.ac.cn
A variety of 5,6-disubstituted pyrazin-2-ols can be smoothly converted into the corresponding piperazin-2-ones in high yields and with enantiomeric excesses (ee) ranging from 84–90%. dicp.ac.cn This method has been shown to be scalable, with gram-scale synthesis achieving a 93% yield and 90% ee. dicp.ac.cn The resulting chiral piperazin-2-one can then be subjected to N-arylation to install the 2-nitrophenyl group.
| Substrate (Pyrazin-2-ol) | Catalyst System | Product (Piperazin-2-one) | Yield (%) | ee (%) |
| 5,6-disubstituted pyrazin-2-ols | Pd(OCOCF3)2 / (R)-TolBINAP | Chiral disubstituted piperazin-2-ones | High | 84-90 |
| Gram-scale of substrate 1a | Pd(OCOCF3)2 / (R)-TolBINAP | Product 2a | 93 | 90 |
Table 1: Representative Results for Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols. dicp.ac.cn
The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org A stereogenic group is temporarily incorporated into the substrate to direct a subsequent diastereoselective transformation. wikipedia.org This approach has been applied to the synthesis of chiral piperazin-2-ones. rsc.orgresearchgate.net
One common method involves the stereoselective alkylation of a piperazin-2-one scaffold bearing a chiral auxiliary. researchgate.net For example, (R)-(−)-phenylglycinol can be used as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine via a protected 2-oxopiperazine intermediate. rsc.org The chiral auxiliary guides the formation of the desired stereocenter, and is subsequently removed to yield the enantiomerically enriched product.
Another example involves the use of Evans-type chiral oxazolidinone auxiliaries. scielo.org.mx These have been widely used in various asymmetric transformations. While not directly demonstrated for this compound, the principle of using such auxiliaries to control the stereochemistry of substituents on the piperazinone ring is a viable strategy. scielo.org.mx The diastereoselective synthesis of piperidin-4-ones using chiral auxiliaries has been demonstrated, providing a precedent for related heterocyclic systems. researchgate.net
Stereoselective cyclization reactions provide another powerful route to chiral piperazin-2-ones. These methods often establish the stereochemistry of the molecule during the ring-forming step.
One such approach is an NHC-catalyzed diastereoselective and enantioselective [12 + 2] cycloaddition of 5H-benzo[a]pyrrolizine-3-carbaldehydes with cyclic sulfonic imines. acs.orgbohrium.com This method allows for the construction of optically pure polycyclic piperazin-2-ones under mild conditions with excellent stereoselectivities. acs.orgbohrium.com
Another strategy involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence. acs.org This process, starting from commercial aldehydes, provides 3-aryl/alkyl piperazin-2-ones in good yields and high enantiomeric excess. acs.org
The intramolecular aza-Michael addition is another key cyclization strategy. For instance, the cyclization of intermediates derived from enantiopure 1,2-diamines can lead to the formation of chiral piperazin-2-ones. nih.gov A concise synthetic route to 3-substituted piperazine-2-acetic acid esters has been developed based on the annulation of chiral 1,2-diamines. nih.gov
The enantiospecific synthesis of (3S,6R)-6-ethoxycarbonyl-3-(p-hydroxybenzyl)piperazin-2-one has been described where the chiral C-6 center is generated by a regiospecific protonation of an enamide precursor during the cyclization step. rsc.org These methods highlight the potential of stereoselective cyclization to construct the chiral piperazin-2-one core, which can then be further functionalized.
Introduction of the 2-Nitrophenyl Substituent
Once the piperazin-2-one core is synthesized, the final step is the introduction of the 2-nitrophenyl group at the N4 position. This is typically achieved through an N-arylation reaction.
Direct Arylation and Coupling Reactions at the Piperazinone Nitrogen
Direct N-arylation of the piperazin-2-one nitrogen with a suitable 2-nitrophenyl source is the most straightforward approach. Nucleophilic aromatic substitution (SNAr) reactions are commonly employed for this purpose. A piperazin-2-one can be reacted with an activated aryl halide, such as 1-chloro-2-nitrobenzene (B146284) or 1-fluoro-2-nitrobenzene, in the presence of a base to afford the desired this compound.
A similar N-arylation has been reported for the synthesis of 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine, where 1-(4-methoxyphenyl)piperazine (B173029) was reacted with p-chloronitrobenzene. cscanada.net This demonstrates the feasibility of this approach for the synthesis of the target compound. The reaction conditions typically involve heating the reactants in a suitable solvent with a base.
Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be envisioned for this transformation, although SNAr is often sufficient and more cost-effective for activated substrates like 2-nitrohalobenzenes.
Pre-functionalized Nitrophenyl Building Blocks in Piperazinone Synthesis
The utilization of pre-functionalized nitrophenyl building blocks is a cornerstone in the efficient synthesis of this compound. This approach streamlines the synthetic route by introducing the nitro-aromatic moiety early in the reaction sequence, thereby avoiding harsh nitration conditions on the assembled piperazinone ring, which could lead to undesired side reactions or decomposition.
A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction between a piperazin-2-one core and an activated nitroaromatic compound. A highly reactive and commonly used pre-functionalized building block for this purpose is 1-fluoro-2-nitrobenzene . The fluorine atom in this molecule is readily displaced by nucleophiles due to the strong electron-withdrawing effect of the adjacent nitro group, which stabilizes the Meisenheimer complex intermediate.
The synthesis can be envisioned as the N-arylation of a piperazin-2-one precursor with 1-fluoro-2-nitrobenzene. The reaction is typically carried out in the presence of a base to deprotonate the secondary amine of the piperazin-2-one, enhancing its nucleophilicity. Common bases for this transformation include potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed to facilitate the reaction.
Another viable pre-functionalized building block is 1-chloro-2-nitrobenzene . While generally less reactive than its fluoro-analog, its lower cost can make it an attractive alternative. To enhance its reactivity, the reaction may require higher temperatures or the use of a catalyst.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful alternative for forming the C-N bond between the piperazin-2-one nitrogen and the 2-nitrophenyl group. wikipedia.orgorganic-chemistry.org In this case, a pre-functionalized building block like 1-bromo-2-nitrobenzene or 1-iodo-2-nitrobenzene would be employed. The reaction involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle and can range from monodentate to bulky biaryl phosphine ligands. nih.gov This method offers the advantage of broader substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions.
A plausible synthetic pathway for this compound could also involve the initial reaction of a pre-functionalized nitrophenyl building block with an open-chain precursor, followed by cyclization to form the piperazinone ring. For instance, N-(2-nitrophenyl)ethylenediamine can be synthesized and subsequently reacted with an α-haloacetyl halide, such as chloroacetyl chloride, to construct the piperazin-2-one ring in a stepwise manner.
| Pre-functionalized Nitrophenyl Building Block | Synthetic Approach | Key Considerations |
| 1-Fluoro-2-nitrobenzene | Nucleophilic Aromatic Substitution (SNAr) | High reactivity, typically requires a base (e.g., K2CO3) and a polar aprotic solvent (e.g., DMF). |
| 1-Chloro-2-nitrobenzene | Nucleophilic Aromatic Substitution (SNAr) | Lower reactivity than the fluoro analog, may require higher temperatures or catalytic conditions. |
| 1-Bromo-2-nitrobenzene / 1-Iodo-2-nitrobenzene | Buchwald-Hartwig Amination | Requires a palladium catalyst, a suitable phosphine ligand, and a base. Offers good functional group tolerance. wikipedia.orgorganic-chemistry.orgnih.gov |
| N-(2-nitrophenyl)ethylenediamine | Cyclization with an α-haloacetyl derivative | A multi-step approach where the aromatic moiety is introduced prior to the formation of the heterocyclic ring. |
Green Chemistry Principles in the Synthesis of this compound Derivatives
The integration of green chemistry principles into the synthesis of pharmaceutical intermediates like this compound is of increasing importance to minimize environmental impact and enhance safety and efficiency.
One of the key areas for the application of green chemistry is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has emerged as a powerful tool in this regard. nih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating. thieme-connect.com For the synthesis of this compound derivatives, microwave-assisted N-arylation or cyclization steps could reduce energy consumption and minimize the formation of byproducts. nih.govresearchgate.net
The choice of solvent is another critical aspect of green synthesis. Traditional polar aprotic solvents like DMF, while effective, pose environmental and health concerns. The exploration of greener solvent alternatives is therefore a key research direction. Water is an ideal green solvent, and performing reactions in aqueous media can offer significant environmental benefits. nih.gov For instance, the cyclization of dipeptide precursors to form piperazinones has been successfully carried out in water. While the solubility of nonpolar reactants can be a challenge, the use of phase-transfer catalysts or co-solvents can often overcome this limitation. Supercritical fluids, such as supercritical carbon dioxide (scCO2), also represent a promising alternative, offering tunable solvent properties and easy removal post-reaction.
Catalysis is a fundamental pillar of green chemistry, and the use of efficient and recyclable catalysts can dramatically improve the sustainability of a synthetic process. In the context of Buchwald-Hartwig amination for the synthesis of this compound, the development of catalysts based on earth-abundant metals like copper, iron, or nickel, as alternatives to precious metals like palladium, is a significant goal. nsf.govrsc.org While palladium catalysts are highly effective, their cost and toxicity are drawbacks. Copper-catalyzed Ullmann-type coupling reactions, for example, could provide a more sustainable route for the N-arylation step. researchgate.net
Furthermore, the principles of atom economy and waste reduction are central to green synthetic design. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the final product, are highly atom-economical. Designing an MCR for this compound or its derivatives would be a significant advancement in its green synthesis.
| Green Chemistry Principle | Application in the Synthesis of this compound Derivatives |
| Alternative Energy Sources | Microwave-assisted N-arylation or cyclization to reduce reaction times and energy consumption. nih.govnih.govresearchgate.net |
| Greener Solvents | Use of water, supercritical fluids (e.g., scCO2), or biodegradable solvents to replace hazardous polar aprotic solvents like DMF. |
| Catalysis | Development of catalysts based on earth-abundant metals (e.g., Cu, Fe, Ni) to replace precious metals like palladium in cross-coupling reactions. nsf.govrsc.orgresearchgate.net |
| Atom Economy | Design of multicomponent reactions to maximize the incorporation of starting materials into the final product and minimize waste. |
| Waste Reduction | Use of catalytic methods over stoichiometric reagents and development of processes with easier product isolation and purification to reduce solvent and material usage. |
Chemical Transformations and Derivatization of 4 2 Nitrophenyl Piperazin 2 One
Functionalization at the Piperazinone Ring System
The piperazinone ring contains a secondary amine nitrogen (at the N-1 position) and methylene carbons, which are primary targets for functionalization.
The nitrogen atom at the 1-position of the piperazinone ring, being a secondary amine, is nucleophilic and serves as a primary site for introducing a wide range of substituents through alkylation and acylation reactions.
N-Alkylation: This process typically involves the reaction of the piperazinone with an alkyl halide (e.g., alkyl iodide) in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide byproduct. researchgate.netresearchgate.net Another effective method is reductive amination, where the piperazinone is treated with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. nih.gov This method is advantageous as it avoids the potential for over-alkylation to form quaternary ammonium salts. researchgate.net To achieve mono-alkylation selectively, it is common to first protect one nitrogen of a piperazine (B1678402) precursor before carrying out the alkylation, followed by deprotection. researchgate.net
N-Acylation: Acylation of the N-1 nitrogen is readily achieved using acylating agents such as acyl chlorides or acid anhydrides. nih.gov For instance, treatment with acetic anhydride can introduce an acetyl group, a transformation demonstrated in structurally related N-arylpiperazines. nih.govvibrantpharma.com This reaction is often performed in a suitable solvent like diethyl ether or dichloromethane. nih.gov N-acylated derivatives are valuable intermediates; for example, an N-chloroacetylated piperazine can be used to link the core structure to other heterocyclic systems.
Table 1: Examples of N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent Examples | Product Type |
|---|---|---|
| N-Alkylation | Alkyl Halides (e.g., Butyl Iodide) + Base (K₂CO₃) | N-Alkyl-4-(2-nitrophenyl)piperazin-2-one |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl-4-(2-nitrophenyl)piperazin-2-one |
| N-Acylation | Acyl Chlorides (e.g., Acetyl Chloride) | N-Acyl-4-(2-nitrophenyl)piperazin-2-one |
| N-Acylation | Acid Anhydrides (e.g., Acetic Anhydride) | N-Acyl-4-(2-nitrophenyl)piperazin-2-one |
Direct functionalization of the carbon atoms of the piperazinone ring is a more complex endeavor compared to N-functionalization. For many piperazine-containing compounds, additional substituents on the carbon atoms are present in only about 20% of cases reported in medicinal chemistry research. mdpi.com
Synthetic strategies typically rely on constructing the piperazinone ring from pre-functionalized building blocks rather than modifying the carbon skeleton post-synthesis. nih.govresearchgate.nettmc.edu Methodologies for creating C-substituted piperazin-2-ones often involve multi-step sequences starting from amino acids or employing cascade reactions to build the heterocyclic ring with the desired substituents already in place. nih.govbohrium.comthieme-connect.comacs.org For example, syntheses of 3-substituted piperazine-2-acetic acid esters have been developed from optically pure amino acids, which are converted into 1,2-diamines that then undergo annulation to form the piperazine ring. nih.govtmc.edu
Recent advances in photoredox catalysis have opened new avenues for the direct C-H functionalization of carbamate-protected piperazines, allowing for the introduction of alkyl or aryl groups at the α-carbon position. mdpi.com However, specific examples of such direct modifications on the 4-(2-nitrophenyl)piperazin-2-one scaffold are not widely reported, and the field largely depends on building the ring from appropriately substituted precursors. nih.govresearchgate.net
Reactions Involving the 2-Nitrophenyl Moiety
The 2-nitrophenyl group is electronically rich and offers significant opportunities for chemical modification, primarily through the reduction of the nitro group and electrophilic substitution on the aromatic ring.
The reduction of the aromatic nitro group is one of the most significant transformations for this molecule. This reaction converts the strongly electron-withdrawing nitro group into a versatile, electron-donating amino group (NH₂), fundamentally altering the electronic properties of the aromatic ring and providing a new handle for further derivatization. masterorganicchemistry.com The reduction proceeds through a six-electron transfer, sequentially forming nitroso and hydroxylamino intermediates before yielding the final amine. nih.gov
A variety of reagents and conditions can be employed for this transformation, allowing for good functional group tolerance. organic-chemistry.org
Catalytic Hydrogenation: This is a common and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comcommonorganicchemistry.commit.edu It is generally a clean reaction with high yields.
Metal/Acid Reduction: Classic methods involve the use of metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) offers a milder alternative that is tolerant of other reducible groups. commonorganicchemistry.com
Other Reagents: Sodium hydrosulfite or sodium sulfide can also be used, particularly when milder, non-acidic conditions are required. wikipedia.org
The resulting 4-(2-aminophenyl)piperazin-2-one is a key intermediate for synthesizing a wide array of derivatives, including amides, sulfonamides, and for constructing fused heterocyclic systems.
Table 2: Common Reagents for Nitro Group Reduction
| Method | Reagent(s) | Typical Conditions |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) |
| Metal in Acid | Fe, Sn, or Zn + HCl | Acidic aqueous solution |
| Mild Reduction | SnCl₂ | Solvent (e.g., ethanol) |
| Sulfide Reduction | Na₂S or Na₂S₂O₄ | Aqueous or alcoholic solution |
Further substitution on the 2-nitrophenyl ring is governed by the principles of electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity of these reactions are dictated by the electronic effects of the two existing substituents: the nitro group and the piperazin-2-one (B30754) moiety.
Directing Effects:
The nitro group is a powerful electron-withdrawing group (-M, -I effect) and is therefore a strong deactivating group and a meta-director. youtube.comorganicchemistrytutor.comminia.edu.eg
The piperazin-2-one group , connected via its nitrogen atom, is considered an activating group and an ortho, para-director due to the potential for the nitrogen's lone pair to donate electron density into the ring through resonance (+M effect). wikipedia.org However, the adjacent carbonyl group in the piperazinone ring attenuates this activating effect.
Hybridization Strategies with Other Heterocyclic Systems
Molecular hybridization is a prominent strategy in drug design that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule with potentially enhanced or novel biological activities. iosrjournals.orgarkat-usa.org The this compound scaffold is a versatile building block for such strategies, with the piperazine core acting as a common and effective linker. nih.govresearchgate.netnih.gov
Derivatization, typically at the N-1 position of the piperazinone ring, is the most common approach to connect other heterocyclic systems. For example, after an initial N-acylation with a haloacyl halide (e.g., 2-chloroacetyl chloride), the resulting intermediate can undergo nucleophilic substitution with another heterocyclic amine to form a new carbon-nitrogen bond, tethering the two systems. This approach has been used to synthesize hybrids containing thiazole, benzothiazole, and pyridine moieties. nih.govnih.govnih.gov
The reduction of the nitro group to an amine provides another reactive site for hybridization. The resulting aniline derivative can be used to construct fused ring systems or be linked to other molecules via amide or imine bond formation. This strategy allows for the creation of a diverse library of complex molecules built upon the initial piperazinone framework.
Table 3: Examples of Hybridization Strategies
| Linkage Point | Reaction Sequence | Attached Heterocycle Example |
|---|
Structural Elucidation and Conformational Analysis Methodologies
Spectroscopic Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR and 13C NMR for Structural Assignment
No published 1H NMR or 13C NMR data specifically for 4-(2-Nitrophenyl)piperazin-2-one could be located.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Stereochemistry
There is no available information on the use of 2D NMR techniques for the stereochemical analysis of this compound.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
No specific FTIR or Raman spectra for this compound are documented in the searched scientific databases.
Mass Spectrometry (HRMS, FAB-MS) for Molecular Formula Confirmation
Specific high-resolution mass spectrometry (HRMS) or other mass spectrometric data confirming the molecular formula of this compound is not present in the available literature.
X-ray Crystallography for Solid-State Structure Determination
No crystal structure data obtained through X-ray crystallography for this compound has been reported.
Conformational Analysis Studies
Following extensive and targeted searches of scientific literature and chemical databases, no specific studies detailing the conformational analysis of this compound were found. Research providing crystal structure data, NMR spectroscopic analysis, or computational modeling specifically for this compound does not appear to be publicly available at this time.
The available scientific literature extensively covers the conformational analysis of related compounds, such as various salts and derivatives of 4-(4-nitrophenyl)piperazine. These studies reveal that the piperazine (B1678402) ring in those compounds typically adopts a chair conformation. The orientation of the nitrophenyl group (axial or equatorial) is influenced by the nature of the counter-ions and the crystalline packing forces. For instance, in different salt forms of 4-(4-nitrophenyl)piperazin-1-ium, the nitrophenyl group has been observed in both equatorial and, more rarely, axial positions. nih.govnih.goviucr.org The conformation is also sometimes described as bisectional. nih.gov
However, the presence of a carbonyl group at the 2-position of the piperazine ring and the nitro group at the 2-position of the phenyl ring in This compound would significantly alter its electronic and steric properties compared to the more commonly studied 4-(4-nitrophenyl)piperazine derivatives. These structural differences would lead to a unique conformational landscape for this compound, which, unfortunately, has not yet been experimentally or computationally elucidated in the available literature.
Therefore, a detailed discussion with research findings and data tables on the conformational analysis of this compound cannot be provided.
Computational and Theoretical Studies of 4 2 Nitrophenyl Piperazin 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(2-nitrophenyl)piperazin-2-one. These methods provide a detailed picture of the molecule's electronic structure and geometry.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study piperidine (B6355638) derivatives, which are structurally related to piperazinones. For instance, DFT calculations using the B3LYP/6-311++G(d,p) basis set have been employed to determine the optimized molecular geometry and reactive parameters of piperidine derivatives. nanobioletters.com Such studies help in understanding the frontier molecular orbitals (HOMO-LUMO), with the energy difference between them providing insights into the molecule's reactivity and stability. nanobioletters.com
In similar heterocyclic compounds, DFT has been used to analyze non-covalent interactions which are crucial for molecular stability. nanobioletters.com The application of DFT to this compound would similarly elucidate its electronic properties, including the distribution of electron density and the locations of electrophilic and nucleophilic sites. This information is critical for predicting how the molecule will interact with biological targets. Although direct DFT studies on this compound are not extensively documented in the provided results, the methodologies applied to analogous structures like nitrophenyl-substituted piperidines and piperazines are directly transferable. nanobioletters.comnih.gov These studies often reveal a non-planar optimized structure, particularly when bulky or electron-withdrawing groups like a nitro group are present. nanobioletters.com
Energy Minimization and Conformational Landscape Exploration
Computational methods are used to identify the most stable conformations by calculating the potential energy of different spatial arrangements of the atoms. For instance, in related piperazine (B1678402) compounds, the piperazine ring's puckering angle has been calculated to be close to the ideal value of zero, indicating a stable chair form. nih.gov The process of energy minimization, often performed as a preliminary step in more complex simulations, helps in finding the lowest energy conformer, which is presumed to be the most populated and biologically relevant form of the molecule. This exploration is vital for subsequent molecular docking and dynamics studies, as the initial conformation of the ligand can significantly impact the prediction of its binding mode and affinity.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a dynamic perspective on how this compound might behave in a biological environment, particularly its interactions with protein targets.
Ligand-Target Interaction Analysis via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein receptor. researchgate.netmdpi.com
In studies of similar phenylpiperazine derivatives, molecular docking has been used to predict binding affinities and identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of a target protein. nih.govresearchgate.net For example, docking studies on piperazine-linked compounds have identified interactions with residues like Arg6, Trp9, and Gln71, which are crucial for binding. nih.gov The results are often presented as a binding affinity score, typically in kcal/mol, which provides an estimate of the strength of the interaction. nih.gov These computational predictions are invaluable for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved potency. mdpi.com
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX | Arg6, Trp9, Val130, Asn66, Gln71 | -8.39 (for a reference inhibitor) | nih.gov |
| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase IIα | Aspartic acid residues | Not explicitly stated in provided text | mdpi.com |
| p-Nitrophenyl hydrazones | COX-2, 5-LOX, H+/K+ ATPase | Key amino acids for anti-inflammatory activity | Not explicitly stated in provided text | chemrxiv.org |
Molecular Dynamics Simulations for Conformational Stability and Binding Pathways
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-receptor complex over time. nih.govnih.gov These simulations can validate the stability of binding modes predicted by molecular docking and offer insights into the dynamic nature of the interaction. nih.govnih.gov
For piperazine-containing compounds, MD simulations have been performed on scales of up to 100 nanoseconds to assess the stability of the ligand-receptor pair. nih.gov Key parameters analyzed in these simulations include the root mean square deviation (RMSD) and root mean square fluctuation (RMSF). nih.govmdpi.com A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site. nih.gov RMSF analysis, on the other hand, can identify which parts of the protein and ligand are flexible and which are rigid. mdpi.com These simulations can also help to understand the pathways of ligand binding and unbinding, providing a more complete picture of the drug-target interaction. nih.gov
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the protein or ligand conformation. A low and stable RMSD suggests a stable system. | nih.govmdpi.com |
| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each particle (e.g., an amino acid residue) from its average position over time. | Highlights the flexible regions of a protein or ligand. | mdpi.comresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational methods that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.govnih.gov These models are invaluable for predicting the activity of new compounds and for identifying the key structural features required for biological activity. nih.gov
QSAR models are mathematical equations that correlate descriptors of a molecule's structure (e.g., electronic, steric, and hydrophobic properties) with its observed biological activity. nih.govmdpi.com For piperazine derivatives, 2D-QSAR and 3D-QSAR models have been developed to predict their antidepressant and other activities. nih.gov These models can achieve high statistical significance, with correlation coefficients (r²) often exceeding 0.9, indicating a strong predictive power. nih.govnih.gov
3D QSAR Approaches (e.g., CoMFA)
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are pivotal in elucidating how the three-dimensional properties of a molecule influence its biological activity. These methods align a series of related compounds and calculate steric and electrostatic fields around them to generate a predictive model.
Comparative Molecular Field Analysis (CoMFA) is a cornerstone of 3D-QSAR. In a typical CoMFA study, the aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom are calculated. These values become the descriptors that are then correlated with the biological activity of the compounds using statistical methods like Partial Least Squares (PLS). The resulting model is often visualized as contour maps, which highlight regions where modifications to the molecular structure could enhance or diminish activity.
Steric Maps: Indicate areas where bulky groups increase (green contours) or decrease (yellow contours) biological activity.
Electrostatic Maps: Show regions where positive charge (blue contours) or negative charge (red contours) is favorable for activity.
For instance, in studies on related heterocyclic cores like pyridin-2-one inhibitors, CoMFA models have successfully identified key structural requirements for biological activity. mdpi.com Research on piperazin-2-one (B30754) derivatives has also employed these techniques to build predictive models for cytotoxic activity. researchgate.net A hypothetical CoMFA analysis of this compound and its analogs would reveal the precise steric and electronic requirements of the nitrophenyl ring, the piperazinone core, and any potential substituents for optimal target engagement.
A related technique, Comparative Molecular Similarity Indices Analysis (CoMSIA) , extends this concept by calculating additional descriptor fields, including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, often leading to more detailed and interpretable models.
The statistical robustness of these models is paramount. Key parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²) are used to assess their predictive power. A q² value greater than 0.5 is generally considered indicative of a good predictive model. mdpi.com
Table 1: Representative Statistical Results for 3D-QSAR Models of Piperazin-2-one Analogs
| PLS Statistics | CoMFA Model | CoMSIA Model |
| q² (Cross-validated R²) | 0.765 | 0.770 |
| R² (Non-cross-validated R²) | 0.980 | 0.997 |
| F-value | 253.629 | 800.063 |
| SEE (Standard Error of Estimate) | 0.091 | 0.040 |
| Number of Components (N) | 6 | 10 |
This table presents example data from a 3D-QSAR study on related pyridin-2-one derivatives to illustrate typical statistical validation, as specific data for this compound is not available. Data sourced from a study on mIDH1 inhibitors. mdpi.com
Descriptor-Based QSAR for Predictive Modeling
Distinct from field-based 3D-QSAR, descriptor-based QSAR models correlate biological activity with calculated molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties, including constitutional, topological, electronic, and physicochemical characteristics. The goal is to develop a mathematical equation that can predict the activity of new compounds based on these calculated values.
The process involves:
Calculating Descriptors: A wide array of descriptors is calculated for a set of molecules with known activities.
Feature Selection: Statistical methods, such as genetic algorithms, are used to select the most relevant descriptors that have the strongest correlation with the biological activity. acs.org
Model Building: A regression model, often multiple linear regression (MLR), is constructed to form the QSAR equation.
Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets. mdpi.com
For a compound like this compound, relevant descriptors might include those related to its size, shape, polarity, and the electronic influence of the nitro group. For example, studies on related nitrogen heterocycles have found that descriptors such as molecular volume, the number of multiple bonds, and specific atom-centered fragments are significant for predicting activity. acs.org The presence of the electron-withdrawing nitro group on the phenyl ring would significantly impact electronic descriptors like dipole moment and partial atomic charges, which would likely be critical variables in any QSAR model.
Table 2: Common Descriptor Classes Used in QSAR Modeling
| Descriptor Category | Examples | Potential Relevance to this compound |
| Constitutional | Molecular Weight, Number of Rings, Number of N and O atoms | Basic structural properties influencing size and polarity. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe molecular branching and shape. |
| Geometric | Molecular Surface Area, Molecular Volume | Relate to the molecule's size and potential for steric interactions. |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Crucial for describing the impact of the electron-withdrawing nitro group. |
| Physicochemical | LogP (lipophilicity), Topological Polar Surface Area (TPSA) | Predictors of membrane permeability and solubility. acs.org |
These models provide valuable, quantitative insights into the structure-activity relationship, guiding the rational design of more potent analogs.
In Silico ADMET Predictions for Drug Discovery Guidance
A promising biological activity is only one aspect of a successful drug. The compound must also possess favorable pharmacokinetic properties, collectively known as ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity. Poor ADMET properties are a major cause of late-stage failures in drug development. In silico ADMET prediction tools use computational models to estimate these properties early in the discovery process, allowing for the prioritization of candidates with a higher probability of success. researchgate.net
While specific, experimentally validated ADMET data for this compound is not publicly documented, its profile can be predicted using various computational models. These models are typically built from large datasets of compounds with known properties and use a range of methods, from simple property calculations to complex machine learning algorithms.
Key ADMET properties evaluated in silico include:
Absorption: Predictions of oral bioavailability, intestinal absorption, and blood-brain barrier (BBB) penetration. Descriptors like Topological Polar Surface Area (TPSA) and the number of rotatable bonds are often used. acs.org
Distribution: Estimation of plasma protein binding and volume of distribution (Vd).
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. Identifying potential inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9) is critical to avoid drug-drug interactions.
Excretion: Predictions related to how the compound is cleared from the body.
Toxicity: Early warnings for potential toxicities, such as cardiotoxicity (e.g., hERG channel inhibition), hepatotoxicity, and mutagenicity.
Table 3: Commonly Predicted In Silico ADMET Properties
| Property | Description | Importance in Drug Discovery |
| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. | Essential for determining oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross into the central nervous system. | Critical for CNS targets; undesirable for peripherally acting drugs. |
| CYP450 2D6 Inhibition | Predicts if the compound inhibits a key drug-metabolizing enzyme. | Avoidance of potential drug-drug interactions. |
| hERG Inhibition | Predicts blockade of the hERG potassium channel. | A critical screen to avoid the risk of cardiac arrhythmia. |
| Ames Mutagenicity | Predicts the potential for the compound to cause DNA mutations. | An early flag for potential carcinogenicity. |
| Plasma Protein Binding (PPB) | Estimates the degree to which a compound binds to proteins in the blood. | Affects the free concentration of the drug available to act on its target. |
Structure Activity Relationship Sar Studies of 4 2 Nitrophenyl Piperazin 2 One Derivatives
Impact of Substituent Variation on Biological Activity
The biological profile of 4-(2-nitrophenyl)piperazin-2-one derivatives is highly sensitive to the nature and position of substituents on both the piperazinone and the nitrophenyl moieties. These modifications influence the electronic, steric, and lipophilic properties of the molecule, thereby modulating its affinity for target enzymes and receptors.
Modifications at the Piperazinone Ring Nitrogens
The piperazinone ring contains two nitrogen atoms, one of which is an amide nitrogen within the lactam ring, and the other is an amine nitrogen at the N1 position, which is a common site for synthetic modification. Alterations at this N1 position have been shown to significantly influence biological activity.
In a series of 4-nitrophenylpiperazine derivatives designed as tyrosinase inhibitors, the substituent at the N1 position of the piperazine (B1678402) ring played a crucial role in determining the inhibitory potency. nih.gov A variety of aryl groups were introduced at this position, and the resulting compounds were evaluated for their ability to inhibit tyrosinase. The study found that replacing a simple phenyl or benzyl (B1604629) group with more complex heterocyclic moieties could dramatically enhance activity. nih.gov
Notably, the introduction of an indole (B1671886) moiety at the N1 position (compound 4l ) resulted in a marked increase in tyrosinase inhibitory effect, with an IC₅₀ value of 72.55 μM. nih.govnih.gov This suggests that the indole ring may engage in specific favorable interactions, such as hydrogen bonding or π-π stacking, within the enzyme's active site. In contrast, elongating the linker from a phenyl to a benzyl group (compound 4i ) led to a decrease in potency. nih.gov These findings underscore the importance of the N1-substituent's size, shape, and electronic properties in achieving optimal biological activity. The piperazine ring itself is thought to provide a balanced combination of rigidity and flexibility, which allows for the correct positioning of the N1-substituent within the active site of the target enzyme. nih.gov
Table 1: Impact of N1-Substituent on Tyrosinase Inhibitory Activity of 4-Nitrophenylpiperazine Derivatives Data sourced from a study on novel tyrosinase inhibitors. nih.gov
| Compound | N1-Substituent | Tyrosinase Inhibitory Activity (IC₅₀ in μM) |
|---|---|---|
| 4a | Phenyl | > 200 |
| 4i | Benzyl | 184.24 |
| 4l | Indole | 72.55 |
Effects of Substituents on the Nitrophenyl Moiety
The electronic properties and substitution pattern of the nitrophenyl ring are also critical determinants of biological activity. The nitro group is a strong electron-withdrawing group that can significantly influence the electronic structure of the entire molecule through both inductive and resonance effects. researchgate.net
Studies on nitrophenylpiperazine derivatives have shown that the position of the nitro group and the presence of other substituents on the phenyl ring can either enhance or diminish biological activity. In one study, moving the nitro group from the ortho to the meta or para position did not improve potency against tyrosinase. nih.gov Further substitution on the nitrophenyl ring also had a significant impact. For instance, the introduction of a chloro group at the 2-position of a 4-nitrophenyl moiety (forming a 2-chloro-4-nitrophenyl group) was found to be detrimental to the inhibitory activity. nih.gov
In a different series of compounds developed as potential radioprotective agents, various substitutions on the nitrophenyl ring were explored. nih.gov The specific placement of methoxy (B1213986) and fluoro groups in relation to the nitro group was shown to modulate the compound's properties. For example, derivatives containing 2-methoxy-4-nitrophenyl, 4-methoxy-2-nitrophenyl, and 2-fluoro-4-nitrophenyl groups were synthesized and evaluated, indicating that these substitutions are key handles for tuning the desired biological effect. nih.gov
Table 2: Influence of Substituents on the Nitrophenyl Ring on Biological Activity Data compiled from studies on tyrosinase inhibitors and radioprotective agents. nih.govnih.gov
| Compound Series | Substituent on Nitrophenyl Ring | Observed Effect on Activity | Biological Target/Activity |
|---|---|---|---|
| Tyrosinase Inhibitors | 4-nitro (para) | Did not improve potency vs. unsubstituted phenyl | Tyrosinase Inhibition |
| Tyrosinase Inhibitors | 3-nitro (meta) | Did not improve potency vs. unsubstituted phenyl | Tyrosinase Inhibition |
| Tyrosinase Inhibitors | 2-chloro-4-nitro | Deteriorated inhibitory activity | Tyrosinase Inhibition |
| Radioprotective Agents | 2-methoxy-4-nitro | Considered lead compound in a series | Radioprotection |
| Radioprotective Agents | 2-fluoro-4-nitro | Showed notable efficacy | Radioprotection |
Stereochemical Influences on Activity
Stereochemistry plays a pivotal role in the biological activity of many pharmacologically active compounds, and derivatives of piperazinone are no exception. The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a specific biological target. The introduction of chiral centers into the piperazinone scaffold can lead to stereoisomers with potentially different pharmacological profiles. nih.govchegg.com
For related heterocyclic structures like piperidines, the influence of stereochemistry is well-documented. For example, in a series of 4-alkyl-4-arylpiperidine derivatives acting as opioid ligands, it was found that all potent agonists preferentially adopt a chair conformation where the 4-aryl group is in an axial position. nih.gov Conversely, compounds that favored an equatorial orientation of the 4-aryl group exhibited antagonist properties. nih.gov This demonstrates that the spatial orientation of key pharmacophoric elements is critical for the type and potency of the biological response.
Furthermore, the conformation of the piperazine ring itself, which can exist in chair or twist-boat forms, can be influenced by the steric strain introduced by substituents. rsc.org The preferred conformation determines the relative orientation of the substituents and, consequently, how the molecule presents itself to its biological target. Therefore, controlling the stereochemistry during the synthesis of this compound derivatives is essential for developing compounds with optimized and selective activity. nih.govrsc.org
Exploration of Bioisosteric Replacements within the Scaffold
Bioisosterism, the strategy of replacing a functional group or moiety with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing drug candidates. nih.govnih.gov In the context of this compound derivatives, the piperazine ring is a common target for bioisosteric replacement to improve potency, selectivity, or pharmacokinetic properties. enamine.netacs.orgacs.org
The piperazine ring is often valued for its ability to introduce a water-solubilizing element into a molecule and for providing a structurally rigid scaffold. acs.orgresearchgate.net However, exploring bioisosteres can lead to novel chemical entities with improved characteristics. Common bioisosteric replacements for the piperazine moiety include other nitrogen-containing heterocycles such as pyrrolidine (B122466) and azetidine, as well as non-nitrogenous rings. acs.org
For instance, in the development of a series of telomerase inhibitors, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine ring resulted in a significant decrease in biological activity. nih.gov This finding, while negative in that specific context, highlights the critical role of the piperazine scaffold in maintaining the necessary interactions for biological function and demonstrates the sensitivity of the target to even subtle changes in the heterocyclic core. The exploration of such replacements is crucial for understanding the spatial and electronic requirements of the target binding site.
Mechanistic Insights from SAR Studies (focus on molecular interaction)
Structure-activity relationship studies, beyond guiding the optimization of lead compounds, provide valuable insights into the molecular mechanisms of action. By correlating structural modifications with changes in biological activity, it is possible to infer the nature of the interactions between the small molecule and its biological target.
Molecular docking and other computational techniques are often employed to visualize and understand these interactions at an atomic level. nih.govacs.org For piperazine derivatives, docking studies have indicated that the piperazine ring can orient substituents into the active site of an enzyme to engage in key binding interactions. nih.gov
Enzyme Inhibition Mechanisms
For derivatives of this compound that function as enzyme inhibitors, SAR studies are instrumental in elucidating the mode of inhibition. Kinetic analyses can determine whether a compound acts as a competitive, non-competitive, uncompetitive, or mixed-type inhibitor.
A study on a series of 4-nitrophenylpiperazine derivatives as tyrosinase inhibitors performed enzyme kinetic analysis on the most potent compound, 4l , which features an indole moiety. nih.govnih.gov The results revealed that this compound exhibits a mixed-type inhibition mechanism against the tyrosinase enzyme. nih.govnih.gov A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction. This suggests that the inhibitor binds at a site distinct from the substrate-binding site (an allosteric site) but that its binding influences the affinity of the substrate for the active site. Molecular docking studies further supported these findings by identifying the specific interactions between the inhibitor and the enzyme's active site. nih.gov In other related piperazine derivatives, the mechanism was also found to be dependent on competition with the enzyme's substrate. acs.orgnih.gov
Receptor Binding and Activation Profiles
The direct receptor binding and activation profiles of this compound and its immediate derivatives are not extensively documented in publicly available scientific literature. However, the broader class of arylpiperazine derivatives, to which this compound belongs, has been the subject of numerous studies, revealing a wide range of affinities and functional activities at various neurotransmitter receptors. By examining the structure-activity relationships of closely related nitrophenylpiperazine and other arylpiperazine compounds, potential receptor interaction profiles can be inferred.
Arylpiperazine moieties are well-established pharmacophores that interact with a variety of G-protein coupled receptors (GPCRs), most notably serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. The nature and position of substituents on both the phenyl and piperazine rings play a critical role in determining the affinity and selectivity for these receptors.
For instance, studies on (2-methoxyphenyl)piperazine derivatives have demonstrated high affinity for the 5-HT1A receptor. nih.gov Modifications to the terminal amide fragment of these molecules significantly influenced their binding affinity, with some analogs exhibiting Ki values in the low nanomolar range (0.12-0.63 nM) for the 5-HT1A receptor. nih.gov Similarly, other research has highlighted the importance of the arylpiperazine structure in achieving potent D2 receptor antagonism and 5-HT1A receptor agonism, a profile sought after in the development of atypical antipsychotics. nih.gov
The presence of a nitro group on the phenyl ring, as in this compound, introduces a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule and its interaction with receptor binding sites. While specific binding data for the 2-nitro substituted piperazin-2-one (B30754) is not available, research on other nitrophenylpiperazine derivatives has shown activity at various receptors. For example, certain N-phenylpiperazine derivatives have been investigated for their binding to α1A-adrenoceptors. rsc.org
The following table summarizes the receptor binding affinities of some representative arylpiperazine derivatives, illustrating the range of activities within this chemical class. It is important to note that these are not direct derivatives of this compound but provide context for the potential receptor interactions of this structural motif.
Table 1: Receptor Binding Affinities of Selected Arylpiperazine Derivatives
| Compound Name | Receptor Target | Binding Affinity (Ki, nM) | Reference |
| (2-methoxyphenyl)piperazine derivative | 5-HT1A | 0.12 - 0.63 | nih.gov |
| 1-Aryl-4-(arylpyridylmethyl)piperazine | Dopamine D2 | Potent Antagonism | nih.gov |
| 1-Aryl-4-(arylpyridylmethyl)piperazine | Serotonin 5-HT1A | Potent Agonism | nih.gov |
| N-Phenylpiperazine derivative | α1A-Adrenoceptor | - | rsc.org |
The activation profiles (i.e., whether a compound acts as an agonist, antagonist, or inverse agonist) of these derivatives are also highly dependent on their specific chemical structures. For example, minor structural modifications in 1-aryl-4-(arylpyridylmethyl)piperazines can shift a compound from a full D2 receptor antagonist to a partial agonist. nih.gov Without direct experimental data for this compound, its functional activity at these or other receptors remains speculative. Further investigation through radioligand binding assays and functional studies would be necessary to elucidate its specific receptor binding and activation profiles.
Modulation of Protein-Protein Interactions
The ability of small molecules to modulate protein-protein interactions (PPIs) is a rapidly growing area of drug discovery, offering the potential to target cellular pathways that have been challenging to address with traditional enzyme inhibitors or receptor antagonists. However, there is currently a lack of specific research in the scientific literature detailing the modulation of protein-protein interactions by this compound or its direct derivatives.
The general class of piperazine-containing compounds has been explored for a wide range of biological activities, some of which may indirectly involve the disruption or stabilization of PPIs. For example, the inhibition of enzymes, such as the recently reported tyrosinase inhibition by nitrophenylpiperazine derivatives, inherently involves the interaction between the small molecule inhibitor and the enzyme, preventing the enzyme from binding to its substrate. nih.govresearchgate.net This can be considered a form of modulating a protein-substrate (a type of protein-ligand) interaction.
A recent study on novel nitrophenylpiperazine derivatives identified several compounds with inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.govresearchgate.net The most potent of these compounds, featuring an indole moiety, exhibited mixed-type inhibition with an IC50 value of 72.55 μM. nih.govresearchgate.net This finding indicates that these molecules can bind to the tyrosinase enzyme and interfere with its catalytic activity. While this is not a direct modulation of a protein-protein interaction in the classical sense (e.g., disrupting a signaling complex), it demonstrates the potential for the nitrophenylpiperazine scaffold to interact with protein binding sites and disrupt biological processes.
The following table details the tyrosinase inhibitory activity of a series of synthesized nitrophenylpiperazine derivatives.
Table 2: Tyrosinase Inhibitory Activity of Synthesized Nitrophenylpiperazine Derivatives
| Compound | Substitution on Piperazine Ring | IC50 (μM) | Reference |
| 4l | Indole | 72.55 | nih.govresearchgate.net |
The broader field of PPI modulation has seen the development of small molecules that can either inhibit or stabilize the interaction between two proteins. These modulators can be orthosteric, binding directly to the interface of the protein complex, or allosteric, binding to a site distinct from the interaction interface and inducing a conformational change that affects the binding affinity of the partner proteins.
Given the structural features of this compound, including its aromatic ring and piperazine core, it is conceivable that derivatives could be designed to target specific PPIs. The piperazine scaffold is a common feature in many biologically active compounds due to its ability to present substituents in defined spatial orientations, which is crucial for effective interaction with protein surfaces. However, without specific experimental data, any discussion on the role of this compound derivatives as modulators of protein-protein interactions remains speculative. Future research would be required to screen this class of compounds against various PPI targets to determine if they possess such activity.
Future Directions and Research Perspectives
Emerging Synthetic Methodologies for Complex Piperazinone Structures
The synthesis of complex piperazinone structures is an evolving field, with researchers continuously seeking more efficient and selective methods. Traditional approaches are being supplemented and, in some cases, replaced by innovative strategies that allow for greater structural diversity and complexity.
One of the key areas of advancement is the C-H functionalization of the piperazine (B1678402) ring. Historically, the structural diversity of piperazine-containing compounds has been limited, with the majority of substitutions occurring at the nitrogen positions. researchgate.net However, recent breakthroughs in C-H functionalization are enabling the direct modification of the carbon backbone of the piperazine ring, opening up new avenues for creating novel analogs with potentially enhanced biological activities. researchgate.net This is particularly relevant for creating more complex three-dimensional structures that can better interact with biological targets. nih.gov
Furthermore, multicomponent reactions are gaining traction for the synthesis of diverse piperazine-containing scaffolds in a one-pot fashion. researchgate.net These methods are highly efficient, providing expedient access to complex molecular architectures from simple starting materials. researchgate.net For instance, novel synthetic routes are being developed to produce 3-substituted piperazine-2-acetic acid esters from 1,2-diamines, showcasing the move towards more intricate and specifically substituted piperazinone cores. nih.gov
Another emerging trend is the use of flow chemistry for the synthesis of piperazine derivatives. This technology offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for rapid library synthesis. As the demand for novel piperazinone structures grows, flow chemistry is expected to play an increasingly important role in their production.
| Synthetic Advancement | Description | Potential Impact on Piperazinone Synthesis |
| C-H Functionalization | Direct modification of the carbon atoms of the piperazine ring. researchgate.net | Enables greater structural diversity and the creation of more complex 3D structures. researchgate.netnih.gov |
| Multicomponent Reactions | One-pot synthesis of complex scaffolds from simple starting materials. researchgate.net | Increases efficiency and provides rapid access to diverse molecular architectures. researchgate.net |
| Flow Chemistry | Continuous manufacturing process with improved control and safety. | Facilitates rapid library synthesis and scalable production of novel piperazinones. |
| Novel Annulation Strategies | Development of new ring-forming reactions to create substituted piperazines. nih.gov | Allows for the synthesis of previously inaccessible piperazine derivatives. nih.gov |
Advanced Computational Approaches for Scaffold Optimization
Computational tools are becoming indispensable in the design and optimization of piperazinone-based compounds. These methods allow for the rapid screening of virtual libraries and the prediction of pharmacokinetic and pharmacodynamic properties, thereby accelerating the drug discovery process.
Molecular docking and dynamics simulations are also crucial for understanding how piperazinone derivatives interact with their biological targets at the atomic level. These simulations can predict the binding mode of a compound and identify key interactions that contribute to its activity. researchgate.nettandfonline.com This information is invaluable for the rational design of more potent and selective inhibitors. For instance, docking studies have been used to investigate how nitrophenylpiperazine derivatives fit within the active site of enzymes like tyrosinase. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies are another important computational tool. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. msu.edu These models can then be used to predict the activity of new, unsynthesized compounds, guiding the selection of the most promising candidates for synthesis and further testing. msu.edu
Integration of Chemical Biology Tools in Mechanism of Action Studies
Understanding the precise mechanism of action is critical for the development of any new therapeutic agent. Chemical biology offers a powerful toolkit for dissecting the complex biological pathways modulated by piperazinone-containing compounds.
Recent studies on piperazine derivatives have demonstrated their ability to induce apoptosis (programmed cell death) in cancer cells through both extrinsic and intrinsic pathways. nih.gov Chemical biology tools are instrumental in elucidating these mechanisms. For example, fluorescently labeled probes can be used to visualize the localization of a compound within the cell and to track its effects on specific cellular components.
Furthermore, techniques such as proteomics and transcriptomics can provide a global view of the cellular response to a piperazinone derivative. By identifying changes in protein and gene expression, researchers can gain insights into the signaling pathways that are affected by the compound. This information can help to identify novel targets and to understand the molecular basis for the compound's biological activity.
The use of genetically encoded reporters can also shed light on the mechanism of action. These reporters can be designed to fluoresce or produce a measurable signal in response to changes in cellular processes such as calcium signaling or gene transcription. By monitoring the activity of these reporters in the presence of a piperazinone derivative, researchers can gain a real-time understanding of its effects on cellular function.
Potential for 4-(2-Nitrophenyl)piperazin-2-one as a Scaffold in Novel Chemical Probes
The structure of This compound makes it an attractive scaffold for the development of novel chemical probes. The piperazinone core provides a rigid framework that can be readily functionalized, while the nitrophenyl group offers a handle for further chemical modification or for the attachment of reporter groups.
The piperazine moiety itself is a common feature in many biologically active compounds, known to improve properties like aqueous solubility. researchgate.net This inherent characteristic is beneficial for the development of probes intended for use in biological systems.
One potential application is in the development of activity-based probes (ABPs) . ABPs are designed to covalently label a specific class of enzymes, allowing for their detection and quantification in complex biological samples. The piperazinone scaffold could be modified to include a reactive group that targets a specific enzyme family, while the nitrophenyl group could be used to attach a reporter tag such as a fluorophore or a biotin (B1667282) molecule.
Furthermore, the This compound scaffold could be used to create photoaffinity probes . These probes are designed to form a covalent bond with their target protein upon exposure to UV light. The nitrophenyl group can be photochemically activated, making it a suitable component for such probes. These tools are invaluable for identifying the direct binding partners of a compound and for mapping drug-target interactions.
The versatility of the piperazine scaffold has been demonstrated in its use to create a wide range of biologically active molecules, including anticancer and antimicrobial agents. tandfonline.comnih.gov By leveraging the unique structural features of This compound , researchers can design and synthesize a new generation of chemical probes to explore complex biological processes and to accelerate the discovery of new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(2-Nitrophenyl)piperazin-2-one with high purity?
- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, followed by purification via recrystallization or column chromatography. For example, derivatives of piperazin-2-one often require anhydrous conditions and catalysts like triethylamine to enhance yield. Purification is critical to remove unreacted nitroaryl precursors, which can be monitored using TLC or HPLC .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodology :
- Spectroscopy : Use - and -NMR to confirm the piperazin-2-one ring and nitrophenyl substitution patterns. IR spectroscopy identifies carbonyl (C=O) and nitro (NO) stretching vibrations.
- Crystallography : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL (for refinement) and ORTEP-III (for visualization) resolves bond lengths, angles, and packing interactions. WinGX provides a suite for data processing .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodology :
- Inhalation/Skin Contact : Use fume hoods and PPE (gloves, lab coats). In case of exposure, wash skin with water for 15+ minutes and seek medical attention for persistent irritation.
- Storage : Keep in airtight containers away from light to prevent nitro group degradation .
Advanced Research Questions
Q. How can Cremer-Pople puckering coordinates be applied to analyze the piperazin-2-one ring conformation in this compound?
- Methodology : The Cremer-Pople method defines ring puckering using amplitude () and phase () parameters derived from atomic coordinates. For this compound, calculate these coordinates from SXRD data to quantify non-planar distortions. This analysis reveals how steric effects from the nitrophenyl group influence ring flexibility .
Q. What strategies resolve discrepancies in crystallographic data refinement for this compound?
- Methodology :
- Data Validation : Use SHELXL’s built-in checks (e.g., R-factor, residual density maps) to identify outliers.
- Twinned Data : Apply twin refinement protocols in SHELXL for crystals with pseudo-symmetry.
- Thermal Parameters : Anisotropic refinement for heavy atoms (e.g., nitro group) improves model accuracy .
Q. How does the electron-withdrawing nitro group influence the compound’s reactivity and intermolecular interactions?
- Methodology :
- Reactivity : The nitro group activates the phenyl ring for electrophilic substitution but deactivates adjacent positions. Use DFT calculations to map electrostatic potential surfaces.
- Interactions : Analyze hydrogen bonding (e.g., C=O⋯H-N) and π-π stacking in SXRD structures. Nitro groups often participate in NO⋯π interactions, affecting crystal packing .
Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?
- Methodology :
- Synthetic Complexity : Introduce substituents at the piperazin-2-one nitrogen or phenyl ring while maintaining regioselectivity.
- Biological Assays : Prioritize in vitro testing (e.g., enzyme inhibition) to correlate substituent electronic effects (Hammett σ constants) with activity. Limited pharmacokinetic data complicates in vivo extrapolation .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., serotonin or dopamine receptors).
- QSAR Models : Train machine learning algorithms on datasets of similar piperazine derivatives to predict bioactivity, leveraging descriptors like logP and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
